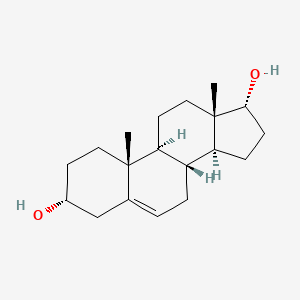

Androst-5-ene-3alpha,17alpha-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Androst-5-ene-3alpha,17alpha-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and is known for its biological significance in various physiological processes. This compound is structurally related to other androgens and estrogens, making it a subject of interest in both medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-5-ene-3alpha,17alpha-diol typically involves the reduction of androst-5-ene-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, often palladium on carbon (Pd/C), to facilitate the reduction of androst-5-ene-3,17-dione in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Androst-5-ene-3alpha,17alpha-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form androst-5-ene-3,17-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of this compound can yield dihydro derivatives.

Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Androst-5-ene-3,17-dione.

Reduction: Dihydro derivatives such as 5alpha-androstane-3alpha,17alpha-diol.

Substitution: Ester or ether derivatives depending on the substituent used.

Scientific Research Applications

Androst-5-ene-3alpha,17alpha-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in modulating androgen and estrogen receptors.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an immunomodulator.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of Androst-5-ene-3alpha,17alpha-diol involves its interaction with androgen and estrogen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. This interaction influences various physiological processes, including immune response, cell proliferation, and differentiation. The compound’s effects are mediated through the activation of specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Androst-5-ene-3beta,17beta-diol: Another isomer with similar biological activity but different stereochemistry.

Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.

Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness

Androst-5-ene-3alpha,17alpha-diol is unique due to its specific stereochemistry, which influences its binding affinity and activity at androgen and estrogen receptors. This distinct configuration allows it to exhibit different biological effects compared to its isomers and related compounds.

Biological Activity

Androst-5-ene-3alpha,17alpha-diol, also known as 3α-androstanediol, is a significant steroid hormone that exhibits various biological activities. This article delves into its biochemical properties, mechanisms of action, and implications in health and disease, particularly focusing on its role as a neurosteroid and its interactions with androgen and estrogen receptors.

This compound is a metabolite of dihydrotestosterone (DHT) and testosterone. It is classified as a weak androgen and estrogen, with distinct effects on the central nervous system (CNS) due to its neuroactive properties. The compound has been shown to modulate the GABA_A receptor positively, contributing to its anxiolytic and anticonvulsant effects .

Table 1: Affinity of this compound for Hormone Receptors

| Receptor Type | Binding Affinity |

|---|---|

| ERα | 0.07% of estradiol |

| ERβ | 0.3% of estradiol |

| Androgen Receptor (AR) | Low affinity |

2.1 Neurosteroid Activity

As a neurosteroid, this compound enhances GABAergic transmission, which is crucial for its anxiolytic effects. Studies indicate that it can influence mood and anxiety levels through modulation of GABA_A receptors .

2.2 Interaction with Androgen Receptors

Despite its weak androgenic activity, this compound can still exert effects through androgen receptors in certain tissues. For instance, it has been shown to inhibit prostate cancer cell growth by acting on ARs while simultaneously promoting growth in estrogen-sensitive breast cancer cells through ERs .

3.1 Prostate Cancer

Research indicates that this compound may play a role in the progression of prostate cancer by sustaining tumor growth via androgenic pathways . Inhibition studies have shown that targeting the metabolic pathways involving this compound can affect intratumoral DHT synthesis, potentially offering new therapeutic strategies against castration-resistant prostate cancer.

3.2 Breast Cancer

In breast cancer models, this compound has demonstrated both stimulatory and inhibitory effects depending on the presence of other hormones like estradiol. It can stimulate growth in estrogen receptor-positive cells while inhibiting growth in the presence of anti-androgens .

4. Case Studies

Case Study 1: Neuroprotective Effects

A study on optic nerve head astrocytes revealed that treatment with this compound increased levels of glial fibrillary acidic protein (GFAP) and activated key signaling pathways (PI3K/Akt and MAPK/ERK), suggesting potential neuroprotective roles in conditions like glaucoma .

Case Study 2: Prostate Cancer Growth Inhibition

In vitro studies demonstrated that this compound inhibited PSA secretion in LNCaP prostate cancer cells when combined with CYP17 inhibitors like abiraterone, highlighting its potential role in therapeutic regimens for advanced prostate cancer .

5. Future Directions

Further research is needed to fully elucidate the complex interactions of this compound with various hormonal pathways. Understanding its dual role as both an androgenic and estrogenic compound could pave the way for novel treatments targeting hormone-sensitive cancers.

Properties

CAS No. |

47122-33-8 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI Key |

QADHLRWLCPCEKT-QAZMUZRASA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.